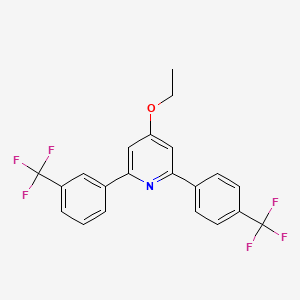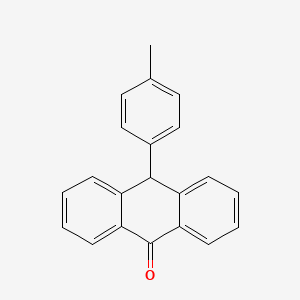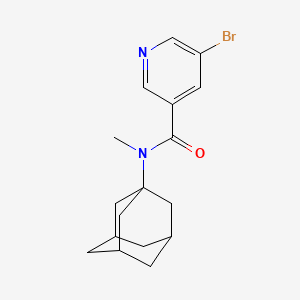
3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3311(sup 3,7))dec-1-yl- is a complex organic compound with a unique structure that combines a pyridine ring with a tricyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- typically involves multiple steps. The starting materials often include pyridine derivatives and tricyclic compounds. The bromination of the pyridine ring is a crucial step, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The methylation of the nitrogen atom is usually carried out using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tricyclic structure may enhance its binding affinity and specificity, leading to potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinecarboxamide: A simpler analog without the tricyclic structure.
5-Bromo-N-methylpyridine: Lacks the tricyclic framework.
Tricyclo(3.3.1.1(sup 3,7))decane: A tricyclic compound without the pyridine ring.
Uniqueness
3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3311(sup 3,7))dec-1-yl- is unique due to its combination of a pyridine ring with a tricyclic structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
126947-72-6 |
|---|---|
Formule moléculaire |
C17H21BrN2O |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
N-(1-adamantyl)-5-bromo-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H21BrN2O/c1-20(16(21)14-5-15(18)10-19-9-14)17-6-11-2-12(7-17)4-13(3-11)8-17/h5,9-13H,2-4,6-8H2,1H3 |
Clé InChI |
RBIGPVVIBVAWJV-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=CC(=CN=C1)Br)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)
![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate](/img/structure/B14292614.png)
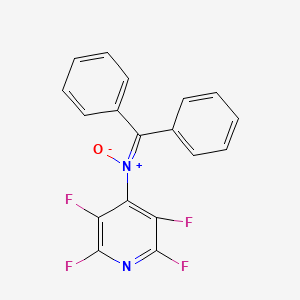
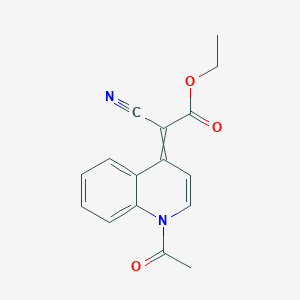
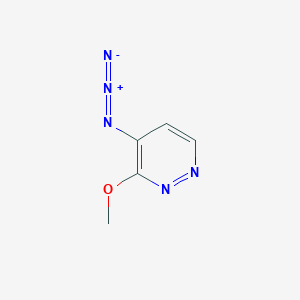
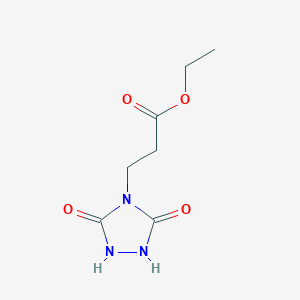
![1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14292647.png)
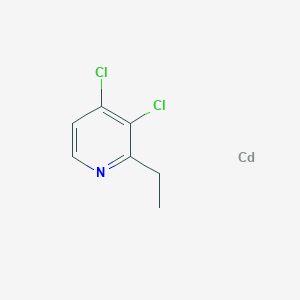
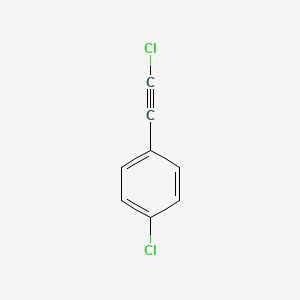
![2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide](/img/structure/B14292670.png)
![5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine](/img/structure/B14292680.png)
![Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]-](/img/structure/B14292681.png)
